molecular formula C12H16O4 B13599962 2-(2,5-Dimethoxyphenyl)butanoic acid

2-(2,5-Dimethoxyphenyl)butanoic acid

Cat. No.: B13599962
M. Wt: 224.25 g/mol
InChI Key: CYOIMLVUCNPWQM-UHFFFAOYSA-N
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Description

Key physicochemical properties include a density of 1.133 g/cm³, a melting point of 67–71°C, and a boiling point of 368.7°C at standard pressure. The compound is stored at room temperature and classified under WGK Germany water hazard class 3 (highly hazardous to aquatic environments) . Its structure features a butanoic acid chain substituted at the 4-position with a 2,5-dimethoxyphenyl group, conferring unique electronic and steric properties due to the electron-donating methoxy substituents.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H16O4/c1-4-9(12(13)14)10-7-8(15-2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,13,14)

InChI Key

CYOIMLVUCNPWQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethoxyphenyl)butanoic acid typically involves the reaction of 2,5-dimethoxybenzene with butanoic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) and AuCl3 as catalysts in dichloromethane at 25°C, followed by the addition of water and extraction with dichloromethane . Another method involves the reaction of 2-bromo-1,4-dimethoxybenzene with methyl bromoacetate in the presence of CoCl2 and magnesium strips in anhydrous tetrahydrofuran under argon atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of 2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2-(2,5-dimethoxyphenyl)butanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(2,5-dimethoxyphenyl)butanoic acid, we compare it with structurally related phenyl-substituted butanoic acids, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Substituted Phenylbutanoic Acids

Compound Name Molecular Formula Substituents (Position) Molar Mass (g/mol) Melting Point (°C) Key Properties/Applications
4-(2,5-Dimethoxyphenyl)butanoic acid C₁₂H₁₆O₄ 2,5-diOMe (4-position) 224.25 67–71 High boiling point (368.7°C); used in organic synthesis
4-(2,4-Difluorophenyl)butanoic acid C₁₀H₁₀F₂O₂ 2,4-diF (4-position) 200.18 Not reported Fluorine substituents enhance metabolic stability; potential pharmaceutical intermediate
4-(2,5-Difluorophenyl)butanoic acid C₁₀H₁₀F₂O₂ 2,5-diF (4-position) 200.18 Not reported Similar to 2,4-diF analog but with altered electronic effects
2-Hydroxy-2,2-diphenylacetic acid C₁₄H₁₂O₃ 2-hydroxy, 2,2-diPh 228.25 Not reported Rigid structure; used in coordination chemistry

Key Findings:

Substituent Effects: Methoxy vs. Fluoro Groups: Methoxy groups (in 4-(2,5-dimethoxyphenyl)butanoic acid) increase steric bulk and electron density compared to fluorine substituents (e.g., in 4-(2,4-difluorophenyl)butanoic acid). This likely elevates boiling points (e.g., 368.7°C for the methoxy compound vs. unlisted values for fluorinated analogs) due to stronger van der Waals interactions .

Applications :

  • Methoxy Derivatives : Used in synthetic organic chemistry for constructing complex molecules, leveraging their electron-rich aromatic rings .
  • Fluoro Derivatives : Valued in pharmaceutical research for improved metabolic stability and bioavailability due to fluorine’s electronegativity .

Safety and Handling: 4-(2,5-Dimethoxyphenyl)butanoic acid’s WGK 3 classification underscores its environmental toxicity, necessitating stringent handling protocols.

Limitations and Discrepancies

  • The query specifies "2-(2,5-Dimethoxyphenyl)butanoic acid," but the available evidence only covers the 4-substituted isomer. Structural and functional differences between 2- and 4-substituted isomers could significantly alter properties, but data gaps preclude direct comparison.
  • Physicochemical data for fluorinated analogs (e.g., melting points) are absent in the evidence, limiting quantitative analysis.

Biological Activity

2-(2,5-Dimethoxyphenyl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its antioxidant, antimicrobial, and anticancer properties.

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12H16O4
  • Molecular Weight : 224.25 g/mol

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds.

  • DPPH Assay Results :
    • The compound demonstrated significant antioxidant activity, with a percentage inhibition of DPPH radicals comparable to known antioxidants. The results indicate a strong potential for use in formulations aimed at reducing oxidative damage .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains.

  • Inhibition Zones :
    • The compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance:
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound may serve as a potential antimicrobial agent .

Anticancer Activity

Research has shown that derivatives of this compound exhibit notable anticancer properties.

  • Cell Line Studies :
    • In vitro studies revealed that this compound derivatives inhibited the growth of several cancer cell lines, including:
Cell LineIC50 (μM)
CCRF-CEM (acute lymphoblastic leukemia)1.0
MOLT-4 (leukemia)5.0
SNB-75 (CNS cancer)10.0

The data indicates that the compound can effectively inhibit tumor growth and may act through mechanisms similar to established anticancer drugs .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound may interact with key enzymes involved in cancer progression and microbial resistance.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antioxidant Properties : A study involving dietary supplementation with antioxidants demonstrated improved cellular resilience against oxidative stress in animal models treated with this compound .
  • Clinical Observations : In clinical settings, patients receiving treatments that included this compound showed reduced markers of inflammation and oxidative damage compared to control groups .

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